3-Bromo-3'-iso-propoxybiphenyl

Description

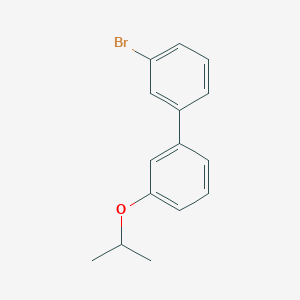

3-Bromo-3'-iso-propoxybiphenyl is a brominated biphenyl derivative featuring a bromine atom at the 3-position of one aromatic ring and an iso-propoxy group (-OCH(CH₃)₂) at the 3'-position of the adjacent ring. This compound’s structure combines a halogen (Br) with a bulky alkoxy substituent, rendering it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-bromo-3-(3-propan-2-yloxyphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11(2)17-15-8-4-6-13(10-15)12-5-3-7-14(16)9-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGEYFUWBNXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-iso-propoxybiphenyl typically involves the following steps:

Bromination of Biphenyl: Biphenyl is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.

Introduction of Isopropoxy Group: The brominated biphenyl is then reacted with isopropyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to form the isopropoxy derivative.

Industrial Production Methods

Industrial production of 3-Bromo-3’-iso-propoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.

Catalytic Processes: Employing catalysts to enhance the reaction rate and yield.

Purification: Utilizing techniques such as distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-iso-propoxybiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

Substitution Products: Various substituted biphenyl derivatives.

Oxidation Products: Carbonyl compounds such as ketones or aldehydes.

Coupling Products: Extended biphenyl systems with additional functional groups.

Scientific Research Applications

3-Bromo-3’-iso-propoxybiphenyl finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-iso-propoxybiphenyl involves its interaction with specific molecular targets, depending on the context of its use. For example:

In Chemical Reactions: Acts as a substrate or intermediate, undergoing transformations through well-defined reaction pathways.

In Biological Systems: May interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

The reactivity of brominated biphenyl derivatives is heavily influenced by substituent electronic and steric effects. Below is a comparative analysis:

Table 1: Substituent Effects on Brominated Biphenyl Analogs

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The iso-propoxy group in the target compound donates electrons via resonance, deactivating the aryl ring toward electrophilic attack. In contrast, electron-withdrawing groups (e.g., -NO₂ in ’s benzophenones) increase electrophilicity, favoring nucleophilic substitutions .

- Steric Effects : The bulky iso-propoxy group may hinder catalytic access to the bromine site, reducing reaction rates compared to less hindered analogs like 3-Bromo-4-iodo-1,1'-biphenyl .

Reactivity in Cross-Coupling Reactions

Bromine serves as a competent leaving group in cross-couplings, but its efficacy depends on adjacent substituents:

- Nickel/Palladium Catalysis : Compounds like 3-bromo-3,3-difluoropropene (BDFP) exhibit high γ-selectivity in nickel-catalyzed carbonylative arylations due to fluorine’s electron-withdrawing effects stabilizing transition states . For this compound, the electron-donating iso-propoxy group may necessitate harsher conditions or specialized ligands to achieve similar efficiency.

- Iodo vs. Bromo Substituents : 3-Bromo-4-iodo-1,1'-biphenyl benefits from iodine’s superior leaving group ability, enabling reactions under milder conditions compared to bromine .

Biological Activity

3-Bromo-3'-iso-propoxybiphenyl is an organic compound with the molecular formula C15H15BrO. It features a biphenyl structure with a bromine atom and an isopropoxy group, making it intriguing for various biological and chemical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The synthesis of this compound generally involves two main steps:

- Bromination of Biphenyl : Biphenyl is treated with bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom.

- Introduction of Isopropoxy Group : The resulting brominated biphenyl is reacted with isopropyl alcohol using a base like potassium carbonate to form the final compound.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects:

- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It could bind to cellular receptors, altering signaling pathways that affect cell growth and survival.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, compounds derived from similar structures exhibited selective activity against Chlamydia species, demonstrating potential as lead compounds for drug development . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Cytotoxicity and Anticancer Potential

Research into structurally related biphenyl derivatives has shown promising anticancer activity. For example, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the biphenyl structure can enhance biological activity . While direct studies on this compound are scarce, its unique structure may confer similar properties.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 3-Bromo-4'-iso-propoxybiphenyl | Bromine at position 4 | Moderate antimicrobial activity |

| 4-Bromo-3'-iso-propoxybiphenyl | Bromine at position 4 | Anticancer properties |

| This compound | Bromine and isopropoxy at specific positions | Potential enzyme inhibitor |

This table highlights how the positioning of substituents affects biological activity, suggesting that this compound may possess unique properties due to its specific structural arrangement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.